Phthalazine

Catalog No.
S605523
CAS No.
253-52-1
M.F
C8H6N2
M. Wt
130.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phthalazine

CAS Number

253-52-1

Product Name

Phthalazine

IUPAC Name

phthalazine

Molecular Formula

C8H6N2

Molecular Weight

130.15 g/mol

InChI

InChI=1S/C8H6N2/c1-2-4-8-6-10-9-5-7(8)3-1/h1-6H

InChI Key

LFSXCDWNBUNEEM-UHFFFAOYSA-N

SMILES

C1=CC=C2C=NN=CC2=C1

Solubility

0.38 M

Synonyms

2,3-Benzodiazine; 2,3-Diazanaphthalene; Benzo[d]pyridazine; NSC 62484; NSC 63241; β-Phenodiazine;

Canonical SMILES

C1=CC=C2C=NN=CC2=C1

Drug Discovery and Development:

Phthalazine serves as a valuable scaffold in medicinal chemistry for designing novel therapeutic agents. Its derivatives exhibit promising antitumor activity by targeting specific enzymes and pathways in cancer cells. Research suggests their potential to inhibit VEGFR-2, a crucial protein involved in angiogenesis (blood vessel formation), thereby limiting tumor growth []. Additionally, phthalazine derivatives show potential as antimicrobial, antiviral, anti-inflammatory, and antidiabetic agents. These findings highlight the diverse pharmacological potential of phthalazine-based compounds, warranting further exploration for drug discovery.

Enzyme Inhibition:

Phthalazine derivatives demonstrate the ability to inhibit specific enzymes, offering potential therapeutic benefits. Studies have shown their effectiveness in inhibiting aldehyde oxidase, an enzyme involved in the metabolism of various xenobiotics (foreign chemicals) in the liver []. This suggests their potential application in managing xenobiotic-induced toxicity.

Material Science:

Phthalazine-based polymers are being explored for their potential applications in material science. Their unique structure and properties make them interesting candidates for developing organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors []. Further research in this area could lead to the development of novel materials with desirable properties for various technological applications.

Phthalazine is a bicyclic aromatic compound that consists of a fused pyrazine and benzene ring. Its chemical formula is C8H6N2C_8H_6N_2, and it is categorized as a diaza-heterocycle. Phthalazine has garnered attention in medicinal chemistry due to its structural complexity and potential biological activities, making it a valuable scaffold for drug development. The compound exhibits a variety of functional properties, including the ability to act as a building block in synthetic organic chemistry and as an active pharmaceutical ingredient in various therapeutic applications .

  • Diels–Alder Reactions: Phthalazine can act as a diene in Diels–Alder cycloadditions, primarily at the pyridazine ring. This reaction is facilitated by Lewis acid catalysts and allows for the formation of complex molecular architectures .
  • Diaza-Wittig Reaction: This reaction involves the formation of phthalazine products using phosphonium ylides, enabling straightforward purification methods .
  • Microwave-Assisted Synthesis: Controlled microwave-assisted reactions have been employed to synthesize polyfunctionally substituted phthalazines, which exhibit dual inhibition properties against epidermal growth factor receptor and phosphoinositide 3-kinase .

Phthalazine derivatives have shown promising biological activities, including:

  • Antimicrobial Properties: Certain phthalazine derivatives have demonstrated efficacy against various pathogens, making them candidates for treating infectious diseases.
  • Anticancer Activity: Research indicates that phthalazine compounds may inhibit tumor growth and proliferation in various cancer models .
  • Enzyme Inhibition: Phthalazine has been identified as an inhibitor of specific enzymes, contributing to its therapeutic potential in treating diseases like tuberculosis, malaria, and various cancers .

Several methods are utilized for synthesizing phthalazine:

  • One-Pot Synthesis: This method involves the reaction of aromatic aldehydes with hydrazines, leading to the formation of phthalazines in a single step .
  • Diaza-Wittig Reaction: As mentioned earlier, this approach uses phosphonium ylides to generate phthalazine derivatives effectively .
  • Microwave-Assisted Techniques: These techniques allow for rapid synthesis under controlled conditions, enhancing yield and purity .

Phthalazine finds applications across various fields:

  • Pharmaceuticals: It serves as a scaffold for developing drugs targeting infectious diseases, cancers, and inflammatory conditions.
  • Agrochemicals: Its derivatives are explored for use in pesticides and herbicides due to their biological activity against pests .
  • Synthetic Chemistry: Phthalazine acts as a versatile building block in organic synthesis, particularly in constructing complex molecular structures through various

Research on phthalazine has also focused on its interactions with biological targets:

  • Structure-Activity Relationship: Studies have been conducted to understand how modifications to the phthalazine structure influence its biological activity and selectivity against specific targets .
  • In Silico Studies: Computational methods have been employed to predict pharmacokinetics and optimize lead compounds derived from phthalazine .

Phthalazine shares structural similarities with other diaza-heterocycles. Here are some comparable compounds:

CompoundStructure TypeNotable Activities
PyrazineBicyclic heterocycleAntimicrobial properties
PyridazineBicyclic heterocycleAnticancer activity
BenzodiazepineBicyclic heterocycleCNS depressant effects

Uniqueness of Phthalazine

Phthalazine is unique due to its specific fusion of nitrogen-containing rings that enhance its reactivity and biological profile compared to other similar compounds. Its ability to participate in Diels–Alder reactions further distinguishes it from related diaza-heterocycles, making it a valuable compound in both synthetic and medicinal chemistry contexts .

XLogP3

0.6

Boiling Point

316.0 °C

LogP

0.57 (LogP)

Melting Point

90.5 °C

UNII

91Y28DM24N

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Other CAS

253-52-1

Wikipedia

Phthalazine

General Manufacturing Information

Phthalazine: INACTIVE

Dates

Last modified: 08-15-2023

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